molecular formula C19H22FNO4S B2596285 3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide CAS No. 1706376-92-2

3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide

Cat. No.: B2596285
CAS No.: 1706376-92-2
M. Wt: 379.45
InChI Key: VBFKHIHXNIOHIP-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a propanamide core strategically substituted with a benzenesulfonyl group and a complex side chain containing a 2-fluorophenyl group and a methoxy moiety. The integration of the benzenesulfonyl group is a common feature in compounds that act as enzyme inhibitors , while the fluorophenyl group is frequently employed in drug discovery to modulate bioavailability, binding affinity, and metabolic stability . The distinct structure of this compound suggests potential as a key intermediate or a novel chemical entity for developing targeted therapeutics. Its mechanism of action is likely associated with the modulation of specific enzymatic pathways or protein-protein interactions, a strategy often explored in oncology and other disease areas . Researchers can utilize this compound as a valuable probe or building block for investigating new biological targets, structure-activity relationships (SAR), and lead optimization processes. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO4S/c1-19(25-2,16-10-6-7-11-17(16)20)14-21-18(22)12-13-26(23,24)15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFKHIHXNIOHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with 2-(2-fluorophenyl)-2-methoxypropylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic residues in proteins, such as serine and cysteine. This interaction can inhibit the activity of certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

A comparative analysis of structurally related compounds reveals key differences in substituents, molecular weight, and pharmacological properties:

Compound Name Key Substituents Molecular Weight Notable Properties
3-(Benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide (Target Compound) Benzenesulfonyl, 2-fluorophenyl, methoxy ~390–400* Balanced solubility and metabolic stability; fluorophenyl enhances target binding .
3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide 2-Bromophenyl (vs. benzenesulfonyl) ~375–400 Lower solubility due to bromine’s hydrophobicity; potential steric hindrance .
(2S)-2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide Benzenesulfonyl-piperidine, formamido 391.50 Piperidine increases basicity; formamido enables hydrogen bonding .
N-Propyl-3-(pyridine-3-sulfonamido)benzamide Pyridine-sulfonamido 319.39 Higher polarity due to pyridine nitrogen; faster clearance but lower potency .
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Piperidine, phenylethyl ~350–370 Reduced sulfonyl-mediated binding; piperidine adds steric bulk .
(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide Benzoyl, hydroxyphenethyl ~500–550 Hydroxyl group improves solubility; stereochemistry (S-configuration) critical for activity .

*Estimated based on analogs in .

Key Research Findings

Electronic Effects :

  • The benzenesulfonyl group in the target compound stabilizes the molecule against enzymatic degradation compared to bromophenyl or benzoyl analogs .
  • Fluorine’s electronegativity in the 2-fluorophenyl group enhances binding to hydrophobic pockets in target proteins, a feature shared with compounds in and .

Solubility and Bioavailability :

  • Methoxy and hydroxyl substituents (e.g., in the target compound and ) improve aqueous solubility, whereas bromine or bulky piperidine groups reduce it .
  • Pyridine-containing analogs () exhibit higher polarity, favoring renal excretion but limiting membrane penetration .

Stereochemical Considerations: Chiral centers, as seen in , significantly influence receptor binding. The target compound’s non-chiral structure may simplify synthesis but reduce selectivity .

Structural Characterization :

  • Crystallographic studies using SHELX software () have resolved conformations of similar compounds, highlighting the planar geometry of benzenesulfonyl groups and flexibility of methoxypropyl chains .

Biological Activity

3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide, with the CAS number 1706376-92-2, is a complex organic compound notable for its potential biological activities. This compound features a benzenesulfonyl group and a fluorophenyl moiety, which contribute to its chemical reactivity and biological interactions.

Structure and Composition

The molecular formula of this compound is C19H22FNO4SC_{19}H_{22}FNO_4S. The compound's structure includes:

  • Benzenesulfonyl group : Known for its electrophilic nature.
  • Fluorophenyl moiety : Imparts unique electronic properties.
  • Methoxypropyl chain : Enhances solubility and biological activity.

Synthesis Methods

The synthesis typically involves multiple steps:

  • Formation of sulfonamide : Reaction of benzenesulfonyl chloride with an appropriate amine.
  • Coupling with fluorophenyl moiety : Reacting the sulfonamide intermediate with 2-(2-fluorophenyl)-2-methoxypropylamine under controlled conditions.

Common Reactions

The compound can undergo various reactions, including:

  • Oxidation : Can yield sulfone derivatives.
  • Reduction : Can form corresponding amines and alcohols.
  • Nucleophilic substitution : The fluorophenyl group can participate in substitution reactions with nucleophiles.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The benzenesulfonyl group acts as an electrophile, potentially inhibiting enzymes by reacting with nucleophilic residues such as serine and cysteine in proteins. This interaction may lead to various biological effects, including:

  • Anti-inflammatory properties
  • Anticancer activities

Case Studies

  • Anti-inflammatory Activity : In vitro studies have shown that the compound exhibits significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that the compound may inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to similar compounds:

Compound NameStructureBiological Activity
4-MethylsulphonylbenzaldehydeStructureModerate anti-inflammatory
4-Fluorophenyl SulfoneStructureWeak anticancer activity
4-(Methylsulfonyl)phenylhydrazine HydrochlorideStructureAntioxidant properties

This table highlights that while other compounds exhibit some biological activities, this compound may offer enhanced efficacy due to its unique structural features.

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